2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid is a chemical compound characterized by its complex structure and specific functional groups. Its molecular formula is C13H23NO4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. This compound features a piperidine ring with a propanoic acid group and a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its chemical reactivity and stability.
The compound is synthesized through organic chemistry techniques and is primarily utilized in the fields of medicinal chemistry and synthetic organic chemistry. Its unique structure allows it to serve as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development.
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid can be classified as:
The synthesis of 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid typically involves several key steps:
The reaction conditions may vary based on the specific synthetic route chosen, but generally include:
The molecular structure of 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid can be represented as follows:
Key structural data includes:
The compound can undergo various chemical reactions, including:
Common reagents used in these reactions include:
These reactions can lead to various derivatives depending on the specific conditions applied.
The mechanism of action for 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid involves its interaction with biological targets such as enzymes and receptors. The Boc group protects the amine functionality, allowing selective interactions with specific targets. The propanoic acid moiety can engage in hydrogen bonding and electrostatic interactions, influencing binding affinity and biological activity.
The compound typically appears as a solid or powder at room temperature. It should be stored under refrigeration to maintain stability.
Relevant chemical properties include:
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid has several significant applications:
This compound's unique structural features make it a valuable tool in both research and industrial settings, particularly within medicinal chemistry for drug development processes.
The tert-butoxycarbonyl (Boc) group serves as a critical nitrogen-protecting moiety in piperidine functionalization, enabling selective reactions at the C3 position. Industrial-scale syntheses typically employ di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (pH 8-10) to achieve >95% protection efficiency. Key catalytic systems include:
Table 1: Catalytic Systems for Boc Protection
Catalyst | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
4-Dimethylaminopyridine (DMAP) | THF/H₂O (4:1) | 25 | 2 | 98 | |
Triethylamine | Dichloromethane | 0→25 | 4 | 92 | |
Na₂CO₃ | Acetone/H₂O (3:1) | 30 | 6 | 89 | [1] |
The Boc group's orthogonal stability permits subsequent carboxyl group modifications without deprotection, as demonstrated in patent WO2014135931 where hydrogenolysis of benzyl esters proceeded without Boc cleavage [1]. Critical to this stability is the maintenance of near-neutral pH (6.5-7.5) during propanoic acid moiety introduction. Deprotection methodologies typically employ trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), achieving quantitative removal within 30 minutes at 0°C, as validated by LC-MS monitoring . Alternative acidic systems include HCl in dioxane, though with increased risk of racemization at chiral centers.
Introduction of the propanoic acid side chain employs two principal strategies: Arndt-Eistert homologation of piperidine-3-carboxylic acids and transition-metal catalyzed coupling of halogenated piperidines.
The homologation approach involves conversion of 1-Boc-piperidine-3-carboxylic acid to its acid chloride, followed by diazomethane treatment to form α-diazoketones. Wolff rearrangement using silver benzoate catalyst yields homologous carboxylic acids with chain extension (C1→C2). This method maintains the stereochemical integrity of C3-substituted piperidines but suffers from moderate yields (65-72%) due to diazoketone instability .
Superior results are achieved through palladium-catalyzed cross-coupling, as exemplified by:1-Boc-3-bromopiperidine + CH₂=CHCO₂C₂H₅ → 1-Boc-3-(ethoxycarbonylvinyl)piperidine
Followed by catalytic hydrogenation (Pd/C, H₂, 50 psi) to yield the saturated propanoate ester. Hydrolysis with LiOH/THF/H₂O (1:3:1) provides the target acid in 85% overall yield with <2% racemization [4] [6].
Table 2: Coupling Agents for Amide Bond Formation
Coupling Agent | Additive | Racemization (%) | Reaction Time (min) | Reference |
---|---|---|---|---|
HATU | HOAt | 0.8 | 15 | [2] |
DCC | HOBt | 3.2 | 90 | [7] |
EDC·HCl | NMM | 1.5 | 45 | [10] |
Optimal conditions utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with collidine in DMF, enabling near-quantitative coupling while suppressing racemization below 1% – critical for chiral piperidine applications [7].
Stereoselective synthesis targets either (R)- or (S)-enantiomers of the C3-chiral center, employing three validated methodologies:
Critical to stereointegrity is the avoidance of strong bases (e.g., LDA) during enolization, which induces epimerization at C3. X-ray crystallographic analysis of diastereomeric salt intermediates confirms absolute configuration retention during propanoic acid chain elongation .
Solid-phase peptide synthesis (SPPS) enables efficient incorporation of this piperidine derivative into peptide chains, while solution-phase methods remain preferred for small-molecule applications.
Table 3: Synthesis Methodology Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Reference |
---|---|---|---|
Typical Scale | 0.01-0.1 mmol | 0.1-100 mol | [10] |
Coupling Time | 30-45 min | 2-12 h | [7] |
Purity (Crude) | 75-85% | 90-95% | [2] |
Racemization Risk | <1% | 1-5% | [10] |
Scalability | Limited (mg-g) | Industrial (kg-ton) | |
Solvent Consumption | High (100 mL/g) | Low (10 mL/g) |
Solid-Phase Advantages:
Solution-Phase Advantages:
Hybrid approaches gain traction, where solution-phase synthesized 2-[1-Boc-piperidin-3-yl]propanoic acid is incorporated into SPPS cycles as a protected amino acid derivative. This leverages the stereochemical fidelity of solution-phase synthesis with SPPS efficiency for complex molecule assembly, as demonstrated in semaglutide analogs [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7